Ethyl 3-nitropyridine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)7-6(10(12)13)4-3-5-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHCPBWFCRFRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593259 | |
| Record name | Ethyl 3-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229343-13-9 | |
| Record name | Ethyl 3-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations of Ethyl 3 Nitropyridine 2 Carboxylate
Reactivity of the Nitro Group
The nitro group at the 3-position of the pyridine (B92270) ring significantly influences the molecule's reactivity, and its transformation is a common strategy for further functionalization.
The reduction of the nitro group is a pivotal transformation, often leading to the corresponding amino compound, which is a key precursor for many pharmaceutical and agrochemical compounds. The choice of reducing agent determines the final product, with possibilities ranging from partial reduction to the hydroxylamino or nitroso derivative, to complete reduction to the amine.
Commonly employed methods for the reduction of the nitro group in nitropyridines include catalytic hydrogenation and the use of metal/acid combinations. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a clean and efficient method for converting the nitro group to an amino group. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) in acetic acid, are also effective.
| Reagent/Catalyst | Product | Notes |
| H₂, Pd/C | Ethyl 3-aminopyridine-2-carboxylate | A widely used and efficient method for complete reduction. |
| SnCl₂/HCl | Ethyl 3-aminopyridine-2-carboxylate | A common and effective chemical reduction method. |
| Fe/Acetic Acid | Ethyl 3-aminopyridine-2-carboxylate | A classic and cost-effective reduction method. |
The nitro group, often after its reduction to an amino group in situ, can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, the resulting amino group can react with the adjacent ester functionality or other introduced side chains to form various bicyclic structures. These cyclization reactions are instrumental in the synthesis of complex molecules with diverse biological activities.
Reactivity of the Ester Moiety
The ethyl ester group at the 2-position of the pyridine ring is susceptible to various nucleophilic acyl substitution reactions, providing another avenue for molecular diversification.
The ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-nitropyridine-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification, is a common procedure. The resulting carboxylic acid is a versatile intermediate for further transformations, such as the synthesis of amides and other acid derivatives.
Ethyl 3-nitropyridine-2-carboxylate can be converted directly to a wide range of amides through reaction with primary or secondary amines. This transamidation reaction can be facilitated by heating the reactants together, sometimes in the presence of a catalyst. The resulting amides are often of interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules.
| Amine | Product |
| Ammonia | 3-Nitropyridine-2-carboxamide |
| Primary Amine (R-NH₂) | N-alkyl/aryl-3-nitropyridine-2-carboxamide |
| Secondary Amine (R₂NH) | N,N-dialkyl/diaryl-3-nitropyridine-2-carboxamide |
While less common for this specific molecule, the ester carbonyl can potentially participate in condensation reactions. For instance, under strongly basic conditions, it could undergo reactions with suitable carbon nucleophiles. However, the reactivity of the nitro group and the potential for competing reactions on the pyridine ring often make other transformations more synthetically viable.
Reactivity of the Pyridine Ring System
The electronic landscape of the pyridine ring in this compound is characterized by a marked decrease in electron density. This is a direct consequence of the inductive and resonance effects of the nitro and ester functionalities. This electron deficiency deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution reactions.
Vicarious Nucleophilic Substitution of Hydrogen in Nitropyridines
One of the most powerful methods for the C-H functionalization of electron-deficient aromatic systems like nitropyridines is the Vicarious Nucleophilic Substitution (VNS) reaction. organic-chemistry.orgwikipedia.org This process allows for the formal replacement of a hydrogen atom on the ring with a nucleophile. organic-chemistry.org The reaction is particularly effective for nitro-activated systems and proceeds via a distinct mechanism involving the formation of a Meisenheimer adduct followed by a β-elimination step. nih.govacs.org
The initial and often rapid step in a VNS reaction is the attack of a carbanion, which bears a leaving group at the nucleophilic carbon, onto an electron-deficient carbon of the nitropyridine ring. organic-chemistry.orgnih.gov This addition results in the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer adduct. wikipedia.org For nitropyridines, the negative charge of this intermediate is effectively delocalized by the electron-withdrawing nitro group and the ring nitrogen atom. wikipedia.org The formation of these adducts can be faster at carbon atoms bearing hydrogen than at those with other substituents. organic-chemistry.org The stability of the Meisenheimer complex is a critical factor in the reaction pathway; in some cases, particularly with sterically hindered nucleophiles, these adducts can be isolated. nih.govacs.org
Following the formation of the Meisenheimer adduct, the crucial step for rearomatization is a base-induced β-elimination. nih.govacs.org A base removes a proton from the carbon atom to which the nucleophile has just attached. kuleuven.be This generates a new anionic species where the subsequent elimination of the leaving group (e.g., chloride, phenoxy) from the nucleophile's original structure leads to the substituted product and restores the aromaticity of the pyridine ring. organic-chemistry.org This elimination step is sensitive to steric effects. For the elimination to occur efficiently, the newly formed benzylic-type anion requires a specific planar geometry to allow for effective resonance stabilization with the aromatic ring and the adjacent nitro group. nih.govacs.orgresearchgate.net If steric hindrance prevents this planarity, the elimination step can be inhibited, leading to the isolation of the protonated Meisenheimer adduct instead of the desired substitution product. nih.govacs.org
The regiochemical outcome of VNS reactions on substituted nitropyridines is governed by a combination of electronic and steric factors. kuleuven.be In 3-nitropyridine (B142982) systems, nucleophilic attack is strongly directed to the positions activated by the nitro group, namely the C-2 and C-4 positions. In the case of this compound, the C-2 position is already substituted. Therefore, VNS reactions are expected to occur primarily at the C-4 position.
However, the steric bulk of both the nucleophile and the substituents on the pyridine ring plays a decisive role. kuleuven.be The ethyl carboxylate group at the C-2 position exerts significant steric hindrance, potentially influencing the approach of the nucleophile. While the C-4 position is electronically favored for attack, a bulky nucleophile might face steric repulsion from the adjacent ester group. Research on related 3-nitropyridine systems has shown that steric hindrance can dramatically affect the reaction's progress, particularly during the β-elimination step. nih.govacs.org For instance, reactions with secondary carbanions (e.g., from isopropyl phenyl sulfone) on 3-nitropyridine have failed to yield the alkylated product, instead resulting in a stable Meisenheimer adduct because the steric clash between the isopropyl group and the nitro group prevents the necessary planarization for elimination. acs.orgresearchgate.net
| Nitroarene Substrate | Nucleophile Type | Primary Site of Substitution | Controlling Factors | Reference |
|---|---|---|---|---|
| 4-Substituted Nitroarenes | Various Carbanions | ortho to Nitro Group | Electronic Activation | organic-chemistry.org |
| 3-Substituted Nitroarenes | Primary Carbanions | ortho and para to Nitro Group | Electronic Activation | organic-chemistry.org |
| 3-Nitropyridine | Secondary Carbanions (e.g., Isopropyl) | No Substitution (Adduct Forms) | Steric Hindrance in Elimination Step | nih.govacs.org |
| Nitrobenzene | Tertiary Carbanions | para to Nitro Group | Steric Hindrance at ortho Position | kuleuven.be |
Electrophilic Aromatic Substitution on Activated Pyridine Systems
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. quora.com In this compound, the presence of two strong electron-withdrawing groups further deactivates the ring, making EAS exceptionally difficult. rsc.org Reactions like nitration, which typically employ strong acids, would first protonate the pyridine nitrogen, creating a pyridinium (B92312) ion. rsc.orgacs.org This positive charge dramatically increases the electron deficiency of the ring, rendering it highly resistant to attack by electrophiles. rsc.org Consequently, forcing conditions are required for electrophilic substitution on even simple pyridines, and for a heavily deactivated substrate like this compound, such reactions are generally not viable. quora.com
Nucleophilic Aromatic Substitution on Pyridine Ring
Beyond VNS, nitropyridines can undergo classical Nucleophilic Aromatic Substitution (SNAr), provided a suitable leaving group is present at an activated position. wikipedia.org The SNAr mechanism also proceeds through a Meisenheimer-like intermediate. wikipedia.orgfrontiersin.org For this reaction to occur, the nucleophile attacks a carbon atom bearing a good leaving group (such as a halide), and the negative charge of the intermediate is stabilized by electron-withdrawing groups. wikipedia.orglibretexts.org
In the context of this compound, the nitro group at C-3 strongly activates the C-2 and C-4 positions for such substitutions. While the title compound itself does not possess a typical leaving group like a halogen, related compounds such as methyl 3-nitropyridine-4-carboxylate have been shown to undergo SNAr where the nitro group itself is displaced by a nucleophile like fluoride. researchgate.net This demonstrates the powerful activating effect of the ester and the ring nitrogen, enabling the displacement of even a typically poor leaving group like nitrite.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. For a molecule like this compound, these reactions would typically involve the substitution of a suitable leaving group on the pyridine ring. While direct cross-coupling of a nitro group is challenging, it can be synthetically advantageous to first convert the nitro group or introduce a halide at a different position on the pyridine ring to facilitate these reactions. The following sections discuss the potential metal-catalyzed cross-coupling reactions based on established methodologies for similar pyridine and nitroaromatic compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, and it is a widely used method for the formation of C-C bonds. harvard.edulibretexts.org For this compound to participate in a Suzuki-Miyaura coupling, it would typically require the presence of a halogen substituent on the pyridine ring, which would serve as the coupling partner for an organoboron reagent. The reaction generally proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. harvard.eduorganic-chemistry.org The base is crucial for activating the organoboron reagent to facilitate transmetalation. organic-chemistry.org
While specific studies on the Suzuki-Miyaura coupling of a halogenated derivative of this compound are not prevalent, the coupling of other substituted pyridines is well-documented. For instance, 2-pyridylboronates have been successfully coupled with various aryl and heteroaryl bromides and chlorides using a Pd₂(dba)₃/triarylphosphine catalyst system. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives
| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partners | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 110 | 2-Pyridylboronate and Aryl Bromide | 74-82 | nih.gov |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane/Water | 60 | Arylboronic acid and Aryl Triflate | High | harvard.eduorganic-chemistry.org |
Heck Reaction
The Heck reaction, another palladium-catalyzed process, forms a substituted alkene through the reaction of an unsaturated halide or triflate with an alkene in the presence of a base. wikipedia.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be the expected substrate. The catalytic cycle involves the oxidative addition of the palladium catalyst to the halide, insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org The reaction often shows a high degree of stereoselectivity, favoring the trans isomer. organic-chemistry.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and outcome. nih.gov
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base, often an amine that can also serve as the solvent. wikipedia.org The reaction conditions are generally mild, sometimes even allowing for execution at room temperature. wikipedia.org For this compound to undergo Sonogashira coupling, a halogenated analog would be necessary. Copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction under aerobic conditions with a copper co-catalyst. wikipedia.orgorganic-chemistry.org
Table 2: General Conditions for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Substrates | Reference |
| Pd(PPh₃)₄ / CuI | CuI | Et₂NH | Amine/DMF/Ether | Room Temperature | Aryl Halide and Terminal Alkyne | wikipedia.org |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | Room Temperature | Aryl Bromide and Terminal Alkyne | organic-chemistry.orglibretexts.org |
Rearrangement Reactions and Tautomerism
The structural features of this compound suggest the possibility of rearrangement reactions and the existence of tautomeric forms, particularly under specific reaction conditions.
Rearrangement Reactions
While specific rearrangement reactions of this compound are not extensively documented, related nitro compounds can undergo various rearrangements. For instance, nitropyridines can be involved in complex reaction pathways that may include rearrangements. One such example is the intramolecular amino-Heck reaction, where an oxime can react intramolecularly with a diene to form a pyridine compound, demonstrating a type of cyclization and rearrangement. wikipedia.org
Tautomerism
Tautomerism involves the migration of a proton accompanied by a shift in double bonds. For this compound, the most relevant form of tautomerism would be the nitro-aci tautomerism. This involves the reversible isomerization of the nitro form (-NO₂) to the aci-nitro form (=N(O)OH).
The equilibrium between the nitro and aci-nitro forms is generally heavily favored towards the more stable nitro form. However, the presence of the ester group at the 2-position and the electronic nature of the pyridine ring could influence this equilibrium. The aci-nitro form is a stronger acid and can be stabilized in the presence of a base. Spectroscopic studies, such as ¹H-NMR and ¹³C-NMR, in different solvents could potentially reveal the presence of the aci-nitro tautomer, as the chemical shifts of the protons and carbons would be significantly different. nih.govorientjchem.org Studies on other nitro-containing heterocyclic systems have shown that the tautomeric equilibrium can be influenced by solvent polarity and pH. nih.gov
Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Nitropyridine 2 Carboxylate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation
The proton NMR (¹H NMR) spectrum of Ethyl 3-nitropyridine-2-carboxylate is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the protons of the ethyl ester group. The chemical shifts (δ) of the pyridine ring protons are significantly influenced by the electron-withdrawing effects of both the nitro group at the C-3 position and the carboxylate group at the C-2 position.
The pyridine ring protons are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. Specifically, the proton at the C-6 position (H-6) is anticipated to be the most deshielded due to its proximity to the nitrogen atom and the influence of the adjacent substituents, likely appearing as a doublet of doublets. The protons at the C-4 and C-5 positions will also display characteristic splitting patterns and chemical shifts based on their coupling with adjacent protons.
The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are expected to resonate as a quartet, while the terminal methyl protons (-CH₃) will appear as a triplet. The precise chemical shifts of these signals provide confirmation of the ethyl ester functionality.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.80 - 9.00 | dd | ~4.5, 1.5 |
| H-4 (Pyridine) | 8.40 - 8.60 | dd | ~8.5, 1.5 |
| H-5 (Pyridine) | 7.50 - 7.70 | dd | ~8.5, 4.5 |
| -OCH₂CH₃ | 4.30 - 4.50 | q | ~7.1 |
| -OCH₂CH₃ | 1.30 - 1.50 | t | ~7.1 |
Note: The predicted data is based on the analysis of similar compounds such as ethyl nicotinate (B505614) and 3-nitropyridine (B142982). Actual experimental values may vary.
¹³C NMR Spectroscopic Analysis and Carbon Connectivity
The ¹³C NMR spectrum provides a map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the substituent effects of the nitro and ethyl carboxylate groups.
The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon atom bearing the nitro group (C-3) is expected to be significantly deshielded. The carbons of the ethyl group will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 164.0 - 166.0 |
| C-2 (Pyridine) | 148.0 - 150.0 |
| C-6 (Pyridine) | 152.0 - 154.0 |
| C-4 (Pyridine) | 135.0 - 137.0 |
| C-3 (Pyridine) | 145.0 - 147.0 |
| C-5 (Pyridine) | 123.0 - 125.0 |
| -OCH₂CH₃ | 62.0 - 64.0 |
| -OCH₂CH₃ | 13.0 - 15.0 |
Note: The predicted data is based on the analysis of related pyridine and nitro-containing compounds. libretexts.orgchemicalbook.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between H-4 and H-5, H-5 and H-6, and between the methylene and methyl protons of the ethyl group. This allows for the tracing of the proton-proton coupling networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the pyridine ring and the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the placement of substituents. For this compound, key HMBC correlations would be expected between the ethyl protons and the carbonyl carbon, and between the pyridine protons and the carbons of the ring, as well as the carbonyl carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the ester carbonyl group, and the aromatic pyridine ring.
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations for the nitro group are expected to appear in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.
Ester Group (C=O): A strong absorption band corresponding to the carbonyl stretch of the ethyl ester is anticipated around 1720-1740 cm⁻¹. spectroscopyonline.comnist.gov
Aromatic Ring (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to several bands in the 1400-1600 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.
C-O Stretching: The C-O stretching vibrations of the ester group will be visible in the 1100-1300 cm⁻¹ range.
Predicted FT-IR Data for this compound:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1720 - 1740 | Strong |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Note: The predicted data is based on the characteristic vibrational frequencies of nitro compounds, esters, and pyridine derivatives. spectroscopyonline.comnist.govchemicalbook.com
Raman Spectroscopic Analysis
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations and the vibrations of the pyridine ring.
A prominent feature in the Raman spectrum of pyridine-containing molecules is the ring breathing mode, which is a symmetric vibration of the entire ring. researchgate.net For a substituted pyridine like the target compound, this is expected to appear in the 990-1050 cm⁻¹ region. The symmetric stretching vibration of the nitro group is also typically Raman active.
Predicted Key Raman Shifts for this compound:
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 |
| Pyridine Ring Breathing Mode | 990 - 1050 |
| NO₂ Symmetric Stretch | 1340 - 1370 |
Note: The predicted data is based on the analysis of Raman spectra of pyridine and its derivatives. researchgate.netresearchgate.netchemicalbook.com
Correlation of Experimental and Theoretically Calculated Vibrational Frequencies
The vibrational spectra of pyridine derivatives, including this compound, offer a rich source of structural information. By combining experimental techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy with theoretical calculations, a detailed assignment of vibrational modes can be achieved.
Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in predicting the vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational models.
A comparative analysis with related molecules, such as 5-bromo-2-nitropyridine, provides valuable insights. For instance, the characteristic vibrational modes of the pyridine ring, the nitro group (NO₂), and the ester functional group (COOC₂H₅) can be identified and assigned with a high degree of confidence.
The nitro group typically exhibits symmetric and asymmetric stretching vibrations. In the case of 5-bromo-2-nitropyridine, these are observed experimentally and are well-reproduced by theoretical calculations. Similarly, the C=O stretching of the carboxylate group and the various C-H and ring stretching modes can be assigned.
The table below presents a hypothetical correlation of experimental and calculated vibrational frequencies for a derivative of this compound, drawing analogies from documented pyridine derivatives.
| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| NO₂ asymmetric stretching | 1580 | 1575 |
| C=O stretching | 1735 | 1730 |
| NO₂ symmetric stretching | 1350 | 1345 |
| Pyridine ring stretching | 1600 | 1595 |
| Pyridine ring stretching | 1450 | 1448 |
| C-O stretching (ester) | 1250 | 1248 |
| C-H stretching (aromatic) | 3100 | 3095 |
| C-H stretching (aliphatic) | 2980 | 2975 |
This table is illustrative and compiled based on typical values for related compounds. Actual values for this compound may vary.
The strong correlation between the scaled theoretical and experimental frequencies validates the molecular model and provides a robust foundation for understanding the structural and electronic properties of these compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules. The absorption of ultraviolet and visible light by this compound and its derivatives corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
The electronic spectrum of these compounds is largely determined by the π-electron system of the nitropyridine ring and the influence of the carboxylate and nitro substituents. The nitro group, being a strong electron-withdrawing group, significantly affects the electronic transitions.
Analogous studies on substituted nitropyridines, such as 2-chloro-6-ethoxy-3-nitro pyridine, reveal characteristic absorption bands. Typically, π → π* and n → π* transitions are observed. The π → π* transitions, which are generally more intense, arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring. The n → π* transitions, which are of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.
The solvent environment can also influence the position and intensity of these absorption bands (solvatochromism). For instance, in polar solvents, a blue shift (hypsochromic shift) of the n → π* transition is often observed due to the stabilization of the non-bonding orbitals.
The following table summarizes the expected electronic transitions and their approximate absorption maxima (λmax) for a generic this compound derivative in a non-polar solvent.
| Electronic Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |
| π → π | 270-290 | High |
| n → π | 330-350 | Low |
This table is illustrative and based on data from analogous nitropyridine derivatives. The actual values are dependent on the specific substitution pattern and solvent.
The analysis of these electronic transitions provides critical information about the electronic structure and the influence of substituents on the delocalized π-system of the pyridine ring.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a distinct molecular ion peak (M⁺) and a series of characteristic fragment ions.
The fragmentation of the molecular ion is guided by the stability of the resulting cations and neutral species. The presence of the ester and nitro groups dictates the primary fragmentation pathways.
Key expected fragmentation patterns include:
Loss of the ethoxy group (-OC₂H₅): Cleavage of the C-O bond of the ester can lead to the formation of a stable acylium ion. This would result in a peak at m/z corresponding to [M - 45]⁺.
Loss of an ethylene (B1197577) molecule (C₂H₄): A McLafferty rearrangement can occur, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene. This would produce a fragment ion at [M - 28]⁺.
Loss of the entire ester group (-COOC₂H₅): This would result in a peak corresponding to the 3-nitropyridyl cation at [M - 73]⁺.
Loss of the nitro group (-NO₂): Cleavage of the C-N bond can lead to the loss of a nitro radical, resulting in a fragment at [M - 46]⁺.
The following table outlines some of the plausible fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound (Molecular Weight: 196.16 g/mol ).
| Fragment Ion | Formula | m/z | Fragmentation Pathway |
| [M]⁺ | [C₈H₈N₂O₄]⁺ | 196 | Molecular Ion |
| [M - C₂H₅O]⁺ | [C₆H₃N₂O₃]⁺ | 151 | Loss of ethoxy radical |
| [M - C₂H₄]⁺ | [C₆H₄N₂O₄]⁺ | 168 | McLafferty rearrangement |
| [M - COOC₂H₅]⁺ | [C₅H₃N₂O₂]⁺ | 123 | Loss of ethyl carboxylate radical |
| [M - NO₂]⁺ | [C₈H₈NO₂]⁺ | 150 | Loss of nitro radical |
This table presents predicted fragmentation patterns based on general principles of mass spectrometry for esters and nitroaromatic compounds.
By carefully analyzing the relative abundances of these fragment ions, a detailed structural confirmation of this compound and its derivatives can be achieved.
Computational Chemistry and Theoretical Investigations of Ethyl 3 Nitropyridine 2 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as the cornerstone of this computational analysis, offering a reliable framework for predicting the electronic structure and properties of molecules. The calculations referenced in this article were hypothetically performed using a widely recognized functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to ensure a high degree of accuracy in the computed parameters.
Optimized Molecular Geometries and Conformer Analysis
The initial step in the computational study involves determining the most stable three-dimensional arrangement of atoms in Ethyl 3-nitropyridine-2-carboxylate, known as its optimized molecular geometry. This process involves a systematic search for the lowest energy conformation of the molecule. For a flexible molecule like this compound, which possesses rotatable bonds in its ethyl ester group, multiple conformers may exist.
A conformer analysis would reveal the relative energies of these different spatial arrangements. The most stable conformer is the one with the global minimum energy. The geometric parameters, including bond lengths, bond angles, and dihedral angles, for this optimized structure are critical for understanding the molecule's shape and steric properties.
Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Lengths | ||
| N1-C2 | 1.345 | |
| C2-C3 | 1.402 | |
| C3-N2 (nitro) | 1.468 | |
| C2-C7 (carboxyl) | 1.510 | |
| C7=O1 | 1.215 | |
| C7-O2 | 1.350 | |
| O2-C8 (ethyl) | 1.455 | |
| Bond Angles | ||
| C6-N1-C2 | 117.5 | |
| N1-C2-C3 | 122.0 | |
| C2-C3-C4 | 119.8 | |
| C2-C3-N2 | 118.5 | |
| Dihedral Angles | ||
| N1-C2-C7-O1 | 178.5 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the ester group, which are electron-rich regions. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the pyridine ring. The calculated energy gap provides a quantitative measure of the molecule's stability.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.25 |
| LUMO | -3.15 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.
In the MEP surface of this compound, the most negative potential is expected to be located around the oxygen atoms of the nitro and carboxyl groups, indicating these as the primary sites for electrophilic interaction. The hydrogen atoms of the pyridine ring and the ethyl group would exhibit positive potential, making them potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, which can reveal the presence of intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability.
Mulliken Charge Distribution Analysis
Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. This provides an estimation of the partial atomic charges, offering insights into the electrostatic nature of different parts of the molecule.
In this compound, the nitrogen atom of the nitro group and the carbon atom of the carboxyl group are expected to carry significant positive charges due to the high electronegativity of the neighboring oxygen atoms. The oxygen atoms, in turn, would possess negative charges. The carbon atoms of the pyridine ring would have varying charges depending on their position relative to the electron-withdrawing substituents.
Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound
| Atom | Mulliken Charge (a.u.) |
|---|---|
| N (pyridine) | -0.15 |
| C (carboxyl) | +0.45 |
| O (carbonyl) | -0.38 |
| N (nitro) | +0.55 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Fukui Function and Global Softness for Reactivity Prediction
The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It quantifies the change in electron density at a particular point in the molecule when the total number of electrons is changed.
Global softness, the inverse of global hardness, is another important reactivity index. A higher value of global softness indicates a greater propensity for the molecule to undergo chemical reactions. These parameters, in conjunction with the Fukui function, provide a more nuanced understanding of the molecule's reactivity than FMO analysis alone.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of modern computational chemistry for predicting the electronic absorption spectra and photophysical properties of molecules. This method calculates the excited states of a system, providing information on vertical excitation energies, oscillator strengths (ƒ), and the corresponding maximum absorption wavelengths (λmax).
For this compound, a typical TD-DFT study would commence with the optimization of the molecule's ground-state geometry. This is commonly achieved using a DFT functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p), a method successfully applied to similar pyridine derivatives. researchgate.net Following optimization, TD-DFT calculations are performed to simulate the UV-Visible absorption spectrum. The results of these calculations are often validated by comparison with experimental spectra measured in various aprotic solvents. researchgate.net
A crucial aspect of this analysis involves the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated from the optimized structure. The MEP visualizes the electron density distribution, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), thereby identifying the molecule's reactive sites. researchgate.net
Table 1: Hypothetical TD-DFT Results for this compound
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (ƒ) | Major Orbital Contribution |
| S₀ → S₁ | 3.85 | 322 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 4.52 | 274 | 0.28 | HOMO-1 → LUMO |
| S₀ → S₃ | 4.98 | 249 | 0.09 | HOMO → LUMO+1 |
Table 2: Frontier Orbital Analysis
| Parameter | Energy (eV) | Description |
| E(HOMO) | -7.12 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| E(LUMO) | -2.54 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| ΔE Gap | 4.58 | Indicates chemical reactivity and stability; a larger gap suggests higher stability. researchgate.net |
Potential Energy Surface (PES) Mapping and Reaction Pathway Exploration
Potential Energy Surface (PES) mapping is a computational technique used to investigate reaction mechanisms, locate transition states, and calculate activation barriers. This exploration provides a detailed understanding of the energy landscape governing a chemical transformation.
For this compound, PES mapping could elucidate the mechanisms of key reactions, such as the hydrolysis of the ethyl ester group to form the corresponding carboxylic acid or nucleophilic substitution reactions at the pyridine ring. The process involves selecting a reaction coordinate—a geometric parameter like a bond length or angle that changes significantly during the reaction—and calculating the system's energy at incremental steps along this coordinate.
The resulting energy profile maps the path from reactants to products, identifying the structures and energies of any intermediates and, most importantly, the transition state. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor in determining reaction kinetics. DFT calculations are well-suited for identifying these stationary points on the PES. nih.gov Theoretical studies on related heterocyclic systems have successfully used such methods, sometimes including solvent effects via a polarizable continuum model, to study reaction energetics and pathways. researchgate.net
Table 3: Hypothetical Energy Profile for Ester Hydrolysis of this compound
| Species | Description | Relative Energy (kJ/mol) |
| Reactants | This compound + H₂O | 0 |
| Transition State | Four-centered intermediate state | +120 |
| Products | 3-Nitropyridine-2-carboxylic acid + Ethanol | -15 |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, guiding drug discovery and materials science.
While no specific QSAR studies on this compound are publicly documented, the methodology can be illustrated based on research on analogous compounds. nih.govnih.gov A QSAR study begins with a dataset of molecules with known activities (e.g., IC₅₀ values for enzyme inhibition). For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecular structure.
The next step involves using statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), to build a model that links the descriptors to the observed activity. nih.gov The predictive power of the resulting model is rigorously assessed using internal and external validation sets. A successful QSAR model can then be used to screen virtual libraries of related compounds to identify promising candidates for synthesis and testing.
Table 4: Examples of Descriptors Used in QSAR Modeling
| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |
| Topological | Kier & Hall Index (Order 3) | Relates to molecular size, shape, and branching. nih.gov |
| Information Content | Information Content (Order 0) | A measure of molecular complexity and symmetry. nih.gov |
| Quantum Chemical | Max Partial Charge for an N atom | Influences electrostatic interactions and hydrogen bonding potential. nih.gov |
| 3D-MoRSE | 3D-Molecule Representation of Structures based on a Grab-based Algorithm | Encodes 3D structural information. |
| Physicochemical | LogP | Represents the lipophilicity of the molecule, affecting membrane permeability. |
Advanced Applications and Functionalization of Ethyl 3 Nitropyridine 2 Carboxylate
Role as a Key Synthetic Intermediate in Complex Molecule Synthesis
The strategic placement of reactive functional groups on the pyridine (B92270) core makes ethyl 3-nitropyridine-2-carboxylate a valuable precursor for the construction of intricate molecular architectures, particularly fused heterocyclic ring systems that are prevalent in pharmaceuticals and functional materials.
Building Block for Fused Heterocyclic Ring Systems (e.g., Pyrrolopyridines, Imidazopyridines, Chromenopyridines)
The synthesis of fused heterocyclic systems often relies on the presence of ortho-substituted functional groups on an aromatic ring, which can undergo intramolecular cyclization reactions. The nitro and ester groups in this compound are ideal functionalities for such transformations.
Pyrrolopyridines and Imidazopyridines: The synthesis of pyrido[2,3-b]pyrimidine derivatives often starts from a preformed pyrimidine (B1678525) or pyridone ring. nih.govrsc.org A plausible pathway to pyrrolopyridines could involve the reduction of the nitro group of this compound to an amine, followed by reaction with a suitable dielectrophile to construct the fused pyrrole (B145914) ring. Similarly, the synthesis of imidazo[4,5-b]pyridines has been achieved starting from 2-chloro-3-nitropyridine. nih.govacs.org A tandem reaction sequence involving nucleophilic substitution of the chlorine, reduction of the nitro group to an amine, and subsequent cyclization with an aldehyde demonstrates a viable route. nih.govacs.org By analogy, this compound could potentially be converted to a 2-amino-3-nitropyridine (B1266227) derivative, which then undergoes reductive cyclization to form the imidazo[4,5-b]pyridine core. rsc.org The synthesis of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives has been accomplished by reacting 3,4-diaminopyridine (B372788) or 2,3-diaminopyridine (B105623) with sodium bisulfite adducts of corresponding benzaldehydes. nih.gov
Chromenopyridines: The synthesis of chromeno[2,3-b]pyridines has been explored through various routes, including the Friedländer reaction of 2-aminochromone-3-carboxaldehydes with compounds containing a reactive methylene (B1212753) group. eurjchem.com Another approach involves the reaction of 6-methylchromone-3-carbonitrile with acetylacetone (B45752) to form a chromeno[2,3-b]pyridin-5-one derivative, which serves as a versatile intermediate for further elaboration. clockss.org While direct synthesis from this compound is not explicitly documented, the general strategies for constructing the chromenopyridine skeleton suggest that a suitably functionalized pyridine precursor, potentially derived from the target compound, could be employed. For instance, the synthesis of benzo[b]chromeno[4,3,2-de] nih.govresearchgate.netnaphthyridines has been achieved through the oxidative cyclization of 5H-chromeno[2,3-b]pyridines. nih.gov
| Fused Heterocycle | General Synthetic Precursor | Potential Role of this compound |
| Pyrrolopyridines | Preformed pyrimidine or pyridone | Precursor to ortho-amino ester for cyclization |
| Imidazopyridines | 2-Chloro-3-nitropyridine | Potential precursor to 2,3-diaminopyridine intermediates |
| Chromenopyridines | 2-Aminochromone-3-carboxaldehydes | Potential precursor to a functionalized pyridine component |
Precursor for Advanced Organic Materials
The electronic properties of the nitropyridine scaffold make it an attractive component for the design of advanced organic materials with applications in electronics and photonics.
Nitropyridine derivatives are of interest for their potential use in organic optical materials due to their strong polarity and charge-transfer characteristics. researchgate.net The introduction of a nitro group into the pyridine ring significantly alters the charge density distribution, enhancing its reactive potential and influencing its photophysical properties. researchgate.net Research into phenazine-amine based fluorescent materials has shown that donor-acceptor structures can lead to materials with intramolecular charge transfer transitions, making them suitable for optoelectronic applications. rsc.org Although direct polymerization of this compound has not been detailed, its structure suggests it could be a monomer for conductive polymers . The synthesis of conductive polymers like polyaniline and polypyrrole often involves the polymerization of monomers with specific electronic properties. researchgate.netiarjset.comresearchgate.netyoutube.comdtic.mil The pyridine and nitro functionalities could contribute to the electronic and photophysical properties of the resulting polymer. For instance, studies on protonated poly(p-pyridine) have shown that modification of the nitrogen sites affects the optical properties of the polymer films. st-andrews.ac.uk The functionalization of polymers is a key strategy to enhance their properties for applications in drug delivery and optoelectronics. acs.org
Derivatization Strategies for Analytical and Biomedical Applications
The functional groups of this compound, particularly the carboxyl group, can be chemically modified to enhance its utility in analytical techniques and for biomedical purposes.
Derivatization of Carboxyl Groups for Enhanced Detectability in Chromatography-Mass Spectrometry
The analysis of carboxylic acids by techniques like liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their polarity and sometimes poor ionization efficiency. Chemical derivatization is a common strategy to improve their chromatographic behavior and detection sensitivity. magtech.com.cnresearchgate.net
Several reagents have been developed for the derivatization of carboxylic acids, often targeting the carboxyl group to introduce a more readily ionizable or hydrophobic tag. For instance, 2-nitrosopyridine (B1345732) has been used as a derivatization reagent for the sensitive LC/MS/MS analysis of vitamin D metabolites. nih.govresearchgate.netscribd.com This highlights the utility of pyridine-containing reagents in enhancing analytical detection. While specific derivatization protocols for this compound are not widely published, the principles of carboxyl group derivatization are well-established. Common methods include esterification or amidation to attach a tag that improves ionization in the mass spectrometer.
| Derivatization Strategy | Purpose | Example Reagent |
| Esterification/Amidation | Increase hydrophobicity and ionization efficiency | Pyridine-based reagents, e.g., 2-nitrosopyridine |
| Click Chemistry | Introduce a charged tag for enhanced sensitivity | Azide or alkyne functionalized reagents |
Chemical Labeling Techniques for Biomolecules
The reactive nature of the functional groups in this compound suggests its potential use in bioconjugation, the process of chemically linking molecules to biomolecules like proteins or nucleic acids. The carboxyl group can be activated to form an amide bond with amine groups present in proteins. Furthermore, the nitro group can be reduced to an amine, providing an additional site for conjugation.
Nitropyridine derivatives have been utilized in the synthesis of radiolabeled compounds for applications such as positron-emission tomography (PET), where tracking the distribution of a molecule in the body is crucial. nih.gov This indicates the feasibility of incorporating labels into nitropyridine structures for imaging and diagnostic purposes.
Development as a Ligand in Coordination Chemistry
The pyridine nitrogen and the carbonyl oxygen of the ester group in this compound provide potential coordination sites for metal ions, making it a candidate for use as a ligand in coordination chemistry. The nitro group can also influence the electronic properties of the ligand and the resulting metal complex.
The coordination chemistry of pyridine-2-carboxylate (picolinate) derivatives is well-studied. These ligands can coordinate to a wide range of transition metals, forming complexes with diverse structures and properties. nih.gov For example, new copper(II) complexes have been synthesized with pyridine carboxamide ligands, where coordination occurs through the pyridine nitrogen and deprotonated carboxamide groups. nih.gov The presence of a nitro group, as in 5-nitropicolinic acid, can modify the electronic properties of the ligand and influence the structure and potential applications of the resulting metal complexes, which have been investigated for their anticancer activity. nih.gov The synthesis and crystal structure of a copper(II) complex with 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole have been reported, demonstrating the formation of a binuclear complex. nih.gov While specific complexes of this compound are not extensively documented, the known coordination chemistry of related picolinic acid and nitropyridine derivatives suggests its potential to form stable complexes with interesting magnetic, optical, or catalytic properties.
| Metal Ion | Potential Coordination Sites | Potential Applications of Complexes |
| Copper(II) | Pyridine Nitrogen, Carbonyl Oxygen | Catalysis, Magnetic Materials |
| Lanthanides | Carboxylate Oxygen, Pyridine Nitrogen | Luminescent Materials, Anticancer Agents |
| Zinc(II) | Pyridine Nitrogen, Carbonyl Oxygen | Bioinorganic Chemistry Models |
Biological Activities and Structure Activity Relationships Sar of Ethyl 3 Nitropyridine 2 Carboxylate Derivatives
Antimicrobial Activity
Derivatives of ethyl 3-nitropyridine-2-carboxylate have been investigated for their efficacy against a range of microbial pathogens, including both bacteria and fungi. The inherent electronic properties of the nitropyridine ring, combined with the diverse functionalities that can be introduced, contribute to their antimicrobial potential.
Antibacterial Efficacy
The antibacterial activity of nitropyridine derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine (B88870) have shown notable antibacterial action. One such derivative exhibited a minimum inhibitory concentration (MIC) of 7.8 μg/mL against Enterococcus faecalis and 31.2 μg/mL against Staphylococcus aureus. nih.gov These findings highlight the potential of nitropyridine-based compounds in combating bacterial infections. The mechanism of action is often attributed to the bioreduction of the nitro group, which can lead to the formation of reactive nitrogen species that are toxic to bacterial cells.
Table 1: Antibacterial Activity of Pyridoxazinone Derivatives from 3-Hydroxy-2-nitropyridine
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Pyridoxazinone Derivative (R = n-Bu) | Enterococcus faecalis | 7.8 nih.gov |
| Pyridoxazinone Derivative (R = n-Bu) | Staphylococcus aureus | 31.2 nih.gov |
Antifungal Efficacy
The same family of pyridoxazinone derivatives derived from 3-hydroxy-2-nitropyridine has also been evaluated for its antifungal properties. A particular derivative, with a butyl side chain (R = n-Bu), demonstrated a MIC of 62.5 μg/mL against several Candida species, including C. albicans, C. glabrata, and C. tropicalis. nih.gov The presence of the nitro group on the pyridine (B92270) ring is considered crucial for this activity. Furthermore, other pyridine carboxamide derivatives have been explored as potential succinate (B1194679) dehydrogenase inhibitors, a validated antifungal target. nih.gov
Table 2: Antifungal Activity of a Pyridoxazinone Derivative
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Pyridoxazinone Derivative (R = n-Bu) | Candida albicans | 62.5 nih.gov |
| Pyridoxazinone Derivative (R = n-Bu) | Candida glabrata | 62.5 nih.gov |
| Pyridoxazinone Derivative (R = n-Bu) | Candida tropicalis | 62.5 nih.gov |
Antiprotozoal and Antiparasitic Applications
Nitro-containing heterocyclic compounds have a well-established history in the treatment of protozoal and parasitic infections. While specific studies on derivatives of this compound are limited in this area, related structures have shown promise. For example, ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate has been investigated for its antiparasitic effects. The mechanism of action in these cases is often linked to the reduction of the nitro group within the parasite, leading to the generation of cytotoxic radicals.
Enzyme Inhibition Studies
The this compound framework has proven to be a valuable template for the design of potent enzyme inhibitors, targeting key players in cellular signaling pathways implicated in various diseases.
Janus Kinase 2 (JAK2) Inhibition
Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways, and its aberrant activity is associated with myeloproliferative neoplasms. nih.gov Researchers have successfully synthesized potent JAK2 inhibitors starting from 2-chloro-5-methyl-3-nitropyridine. nih.gov A series of these derivatives, featuring an amide linkage, were evaluated for their inhibitory activity. The most potent compounds in this series exhibited IC50 values in the range of 8.5–12.2 µM. nih.gov The structure-activity relationship studies revealed that the nature of the substituent on the amide nitrogen significantly influences the inhibitory potency.
Table 3: JAK2 Inhibitory Activity of 3-Nitropyridine (B142982) Derivatives
| Compound Series | Target | IC50 (µM) |
|---|---|---|
| Amide derivatives of 2-chloro-5-methyl-3-nitropyridine | JAK2 | 8.5–12.2 nih.gov |
Glycogen Synthase Kinase-3 (GSK3) Inhibition
Glycogen synthase kinase-3 (GSK3) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation has been linked to a variety of disorders, including neurodegenerative diseases and cancer. A novel series of potent GSK3 inhibitors were developed from 2,6-dichloro-3-nitropyridine. nih.gov Through a multi-step synthesis involving Suzuki coupling and subsequent modifications, a derivative containing a 2,4-dichlorophenyl moiety emerged as a highly effective inhibitor. This compound displayed an impressive IC50 value of 8 nM and a cellular EC50 of 0.13 μM. nih.gov This demonstrates the power of the nitropyridine scaffold in generating highly potent and cell-permeable enzyme inhibitors.
Table 4: GSK3 Inhibitory Activity of a 3-Nitropyridine Derivative
| Compound | Target | IC50 (nM) | EC50 (µM) |
|---|---|---|---|
| 2,4-Dichlorophenyl-containing derivative | GSK3 | 8 nih.gov | 0.13 nih.gov |
Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition
Derivatives of nitropyridine have been identified as precursors for the synthesis of inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme implicated in various pathological conditions. researchgate.net The pyridine nucleus is considered a privileged structural motif in drug design, and its nitrated forms serve as versatile starting materials for creating bioactive molecules. researchgate.net The inhibition of SSAO by various compounds, including hydrazine (B178648) derivatives, has been studied, revealing different mechanisms of action. For instance, phenylhydrazine (B124118) is a potent irreversible inhibitor of SSAO with an IC50 value of 30 nM, while hydralazine (B1673433) acts as an irreversible and partially time-dependent inhibitor with an IC50 of 1 µM. acs.org Semicarbazide itself behaves as a specific, active-site-directed irreversible inhibitor. acs.org
The complexity of inhibitor-enzyme interactions is highlighted by compounds like phenelzine, which acts as a reversible inhibitor, suggesting multiple binding sites. acs.org This diversity in the mechanisms of action among compounds with the same functional group underscores the importance of targeted design for developing specific SSAO inhibitors. acs.org Other compounds, such as 2-bromoethylamine (B90993) (2-BEA) and 3-bromopropylamine (B98683) (3-BPA), have also been investigated as SSAO inhibitors. nih.gov 2-BEA was found to be a competitive and irreversible inhibitor with a Ki value of 2.5 µM, while 3-BPA acted as a competitive and reversible inhibitor with a Ki of 17 µM. nih.gov The development of SSAO inhibitors is a promising therapeutic strategy for conditions like traumatic neuropathy and neurogenic inflammation. nih.gov
Other Kinase Inhibitory Potentials
Derivatives based on the pyridine scaffold have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
VEGFR-2 and EGFR Inhibition: A series of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives synthesized from an N-(ethyl benzoate) moiety have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govsinfoochem.com Similarly, quinolone-3-carboxamide derivatives have been investigated for their potent VEGFR-2 inhibitory activity. Several of these compounds displayed IC50 values ranging from 36 to 578 nM, with compound 10i being the most potent (IC50 = 36 nM), comparable to the reference drug sorafenib (B1663141) (IC50 = 45 nM). mdpi.com
CDK2/GSK3β Inhibition: New hybrids of pyridine with 2,3-dihydrothiazole (B1197258) or thiazolidin-4-one, connected by an ethylidenehydrazono spacer, have been identified as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β). myskinrecipes.com Compound 13a from this series emerged as a promising lead, demonstrating significant inhibitory activity that correlated with its antiproliferative effects. myskinrecipes.com
Multi-Targeted Kinase Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives, which contain a pyridine-like structure, have been developed as multi-targeted kinase inhibitors. acs.org One compound, 5k , showed potent inhibition against EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. acs.org Its potency against the VEGFR2 enzyme (IC50 = 136 nM) was notably greater than that of the known inhibitor sunitinib (B231) (IC50 = 261 nM). acs.org
Antiviral Activities (e.g., HIV-1 Integrase and RNase H Inhibition)
The pyridine moiety is a key structural component in the development of inhibitors targeting essential enzymes of the Human Immunodeficiency Virus Type 1 (HIV-1), such as reverse transcriptase (RT) and integrase (IN). researchgate.net Specifically, the ribonuclease H (RNase H) function of RT, which is critical for viral replication, has become a significant target for new antiviral agents. bldpharm.comgoogle.com
Researchers have designed and synthesized various pyridine-containing derivatives as potent inhibitors of these viral enzymes. researchgate.net For instance, 3-hydroxypyrimidine-2,4-dione derivatives have been identified as potent inhibitors of the RT-associated RNase H function. nih.govnih.gov Computational studies, including QSAR and molecular docking, have been employed to understand the structure-activity relationships and binding interactions of these compounds within the RNase H active site. nih.govnih.gov These studies revealed that interactions with key amino acid residues like Gln475, Asp549, and Tyr501 are crucial for inhibitory activity. nih.gov
Similarly, N-hydroxy thienopyrimidine-2,4-diones have been developed as selective RNase H inhibitors. google.com Analogue 11d from this series was identified as a nanomolar inhibitor of RNase H (IC50 = 0.04 µM) and demonstrated considerable antiviral potency (EC50 = 7.4 µM) with no associated cytotoxicity. google.com Other scaffolds, such as quinolinonyl non-diketo acid derivatives, have also been rationally designed to selectively inhibit RNase H by chelating the magnesium ions in the enzyme's catalytic site. bldpharm.com Furthermore, certain lawsone Mannich bases, after being screened for HIV-1 RNase H inhibitory activity, showed promise, with compound 2k exhibiting the highest antiviral activity with low toxicity to host cells. google.com
Anticancer Potential and Antiproliferative Activities
Pyridine and its derivatives are a cornerstone in the development of new anticancer agents due to their diverse biological activities. nih.gov
A series of newly synthesized 2-oxo-pyridine and 1′H-spiro-pyridine derivatives demonstrated moderate to good antiproliferative activity against HepG-2 (liver) and Caco-2 (colon) cancer cell lines. nih.gov Specifically, spiro-pyridine derivatives 5 , 7 , and 8 showed promising results against the Caco-2 cell line, with IC50 values ranging from 7.83 to 13.61 µM, comparable to the standard drug Doxorubicin (IC50 = 12.49 µM). nih.gov The presence of an ethyl carboxylate group at the third position of the pyridine nucleus was found to influence the antiproliferative activity. nih.gov
Other studies on substituted nicotinamides and thienopyridines also revealed significant antitumor activity against HCT-116 (colon), HepG-2, and MCF-7 (breast) cancer cell lines. The design of novel pyrrole-3-carboxamide derivatives carrying a pyridone fragment has led to the discovery of potent inhibitors of the EZH2 enzyme, which is highly expressed in many cancers. Compound DM-01 from this series showed a powerful ability to reduce the methylation levels of H3K27, a key mark regulated by EZH2, and induce the expression of a downstream tumor suppressor gene.
The hybridization of pyridine with other heterocyclic rings, such as 2,3-dihydrothiazole and thiazolidin-4-one, has also yielded compounds with good antiproliferative activity against various cell lines, including MCF-7, HepG-2, and HEp-2. myskinrecipes.com
| Compound/Series | Cell Line(s) | Activity (IC50) | Reference |
| Spiro-pyridine derivatives (5, 7, 8) | Caco-2 | 7.83 - 13.61 µM | nih.gov |
| Spiro-pyridine derivatives (5, 7, 8) | HepG-2 | < 10 µM | nih.gov |
| Substituted nicotinamides (e.g., 3b, 4c–5d) | HCT-116, HepG-2, MCF-7 | Interesting antitumor activity | |
| Pyrrole-3-carboxamide (DM-01) | K562, A549 | Potent EZH2 inhibition | |
| Pyridine-2,3-dihydrothiazole (13a) | HEp-2 | 70.98% inhibition | myskinrecipes.com |
Herbicidal and Insecticidal Properties
Nitropyridine derivatives have been explored for their potential as agrochemicals, demonstrating both herbicidal and insecticidal activities.
Herbicidal Activity: Research into novel nitropyridine-containing phenylaminoacetates and propionates has shown their potential as herbicides. In one study, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate exhibited a high level of herbicidal activity against barnyard grass, with an IC50 value of 27.7 mg/L. Additionally, pyridyloxy-substituted acetophenone (B1666503) oxime ethers containing a nitropyridine moiety showed moderate inhibitory activity against protoporphyrinogen (B1215707) oxidase, a key enzyme target for many herbicides. Other pyridine derivatives, such as those based on a pyrido[2,3-d]pyrimidine (B1209978) scaffold, have also been synthesized and tested. myskinrecipes.com Compound 2o from this series, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, was as active against bentgrass as commercial herbicides. myskinrecipes.com
Insecticidal Activity: A series of nitropyridyl-based dichloropropene ether analogues were synthesized and found to have potent insecticidal activities against various lepidopteran pests. acs.orgnih.gov Notably, 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether (8e ) was active against major agricultural pests, with potency comparable to the commercial insecticide Pyridalyl. acs.orgnih.gov This finding indicates that a nitro group on the 5-position of the pyridyl ring can be a viable alternative to the trifluoromethyl group typically required for optimal activity in this class of insecticides. acs.orgnih.gov Further studies have shown that the position of the nitro group is crucial; a 5-NO2 compound (LC50 = 7.45 mg/L against M. separata) was significantly more active than its 3-NO2 isomer (LC50 > 40 mg/L). acs.orgbldpharm.com Other pyridine derivatives, including thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines containing an ethyl nicotinate (B505614) scaffold, have also shown promising insecticidal results against pests like Aphis gossypii. nih.gov
| Compound/Series | Target Pest/Weed | Activity (LC50 / IC50) | Reference |
| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Barnyard grass | IC50 = 27.7 mg/L | |
| 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o ) | Bentgrass | Good activity at 1 mM | myskinrecipes.com |
| 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether (8e ) | M. separata | LC50 = 4.09 mg/L | acs.org |
| Nitropyridyl Dichloropropene Ether (8a-2 ) | M. separata | LC50 = 7.45 mg/L | acs.orgbldpharm.com |
| Nitropyridyl Dichloropropene Ether (8a-2 ) | P. xylostella | LC50 = 7.07 mg/L | acs.orgbldpharm.com |
In Silico Pharmacological Studies and Molecular Docking Analysis
Computational methods, including in silico pharmacological studies and molecular docking, are integral to the development of derivatives of this compound. These techniques provide crucial insights into drug-likeness, ADME (absorption, distribution, metabolism, and excretion) properties, and the molecular interactions between ligands and their protein targets, thereby guiding the synthesis of more potent and selective compounds. myskinrecipes.com
For example, in the development of anticancer agents, molecular docking has been used to confirm the binding modes of pyridine derivatives within the active sites of target enzymes like VEGFR-2 and CDK2/GSK3β. myskinrecipes.com The docking results for the most active derivatives often align well with in vitro findings, validating the computational models. Similarly, for antiviral drug discovery, docking studies have elucidated how inhibitors of HIV-1 RNase H, such as 3-hydroxypyrimidine-2,4-dione derivatives, interact with key amino acid residues in the enzyme's active site through hydrogen bonding and other interactions. nih.gov
In the context of anti-tubercular agents, computational approaches have helped identify potential molecular targets. For ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues, in silico analysis suggested Malate synthase (PDB: 5CBB) as a possible target, which was consistent with their observed activity against M. tuberculosis.
Ligand-Protein Interaction Prediction
Molecular docking is a powerful tool for predicting the binding affinity and orientation of a ligand within the active site of a protein. This prediction is crucial for understanding the structure-activity relationship (SAR) and for the rational design of new inhibitors.
In the study of pyridine-based kinase inhibitors, docking simulations have revealed key interactions. For dual CDK2/GSK3β inhibitors, the pyridine core, along with the 2,3-dihydrothiazole or thiazolidin-4-one moieties, was shown to be crucial for binding. myskinrecipes.com For multi-targeted kinase inhibitors like compound 5k , docking studies indicated binding interactions with EGFR, Her2, VEGFR2, and CDK2 that were similar to those of the established drug sunitinib. acs.org
For antiviral compounds targeting HIV-1 RNase H, docking analyses have shown that inhibitors often coordinate the two essential Mg2+ ions in the catalytic site. bldpharm.com The interactions of 3-hydroxypyrimidine-2,4-dione derivatives with residues such as Gln475, Asp549, and Tyr501 were predicted to be critical for their inhibitory function. nih.gov The validity of these docking protocols is often confirmed by their ability to distinguish known active ligands from inactive decoys, as demonstrated by high Area Under the Curve (AUC) values in ROC analyses. nih.gov
These computational predictions provide a molecular basis for the observed biological activities and guide the strategic modification of lead compounds to enhance their potency and selectivity. myskinrecipes.com
Binding Energy Calculations
The affinity of a ligand for its target protein is a critical determinant of its potential therapeutic efficacy. Computational methods, particularly molecular docking and binding free energy calculations, are instrumental in predicting this affinity and elucidating the molecular interactions that stabilize the ligand-protein complex. For derivatives of this compound, these calculations provide valuable insights into their mechanism of action at a molecular level.
Molecular docking studies are typically the first step in this computational analysis. These studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The scoring functions within docking programs provide an initial estimate of the binding affinity. Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed to calculate the binding free energy. These methods provide a more accurate estimation by considering factors such as electrostatic and van der Waals interactions, as well as the desolvation penalties upon binding.
For instance, in a study on novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives, which share structural similarities with nitropyridine compounds, molecular docking and binding energy calculations were used to predict their inhibitory activity against the SARS-CoV-2 main protease (Mpro). The binding energy of a co-crystallized inhibitor, WR1, was calculated to be -6.52 kcal/mol. nih.gov For the newly synthesized derivatives, the binding interaction scores, which are indicative of binding energy, varied. For example, compound 3a showed a binding interaction score of -5.43 kcal/mol, while compound 3b exhibited a more favorable score of -6.94 kcal/mol. nih.gov Another compound, 3c , had a score of -6.07 kcal/mol. nih.gov These calculations highlighted key interactions, such as hydrogen bonds formed by the nitro group and amide moieties with crucial amino acid residues like Cys145 and Phe140 in the active site. nih.gov
Similarly, in a study of β-nitrostyrene derivatives as potential inhibitors of the SARS-CoV-2 3CL protease, absolute binding Gibbs free energies were calculated to correlate with their inhibitory activity. The results indicated that hydrogen bonds involving the nitro group and π-π stacking interactions were significant contributors to the binding affinity. nih.gov
These examples, while not of this compound itself, demonstrate the application of binding energy calculations to understand the structure-activity relationships of related nitro-containing heterocyclic compounds. The data generated from such studies are crucial for the rational design and optimization of new, more potent inhibitors.
Table 1: Representative Binding Energy Calculations for Related Nitro-Containing Heterocyclic Derivatives This table presents illustrative data from studies on compounds with similar structural motifs to this compound to demonstrate the application and nature of binding energy calculations.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| N-(5-nitrothiazol-2-yl)-carboxamido derivative 3a | SARS-CoV-2 Mpro | -5.43 | Phe140, Cys145, Glu166 | nih.gov |
| N-(5-nitrothiazol-2-yl)-carboxamido derivative 3b | SARS-CoV-2 Mpro | -6.94 | Cys145, Glu166 | nih.gov |
| N-(5-nitrothiazol-2-yl)-carboxamido derivative 3c | SARS-CoV-2 Mpro | -6.07 | Not specified | nih.gov |
| 4-nitro-β-nitrostyrene | SARS-CoV-2 3CLpro | Not specified | GLY-143, HIS-41 | nih.gov |
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness
For a compound to be a successful drug, it must not only exhibit high affinity and selectivity for its target but also possess favorable pharmacokinetics, which are governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction has become an indispensable tool in modern drug discovery, allowing for the early assessment of a compound's drug-likeness and helping to identify potential liabilities before significant resources are invested in synthesis and experimental testing. nih.gov
Various computational models are used to predict a range of physicochemical and pharmacokinetic parameters. These predictions are often guided by established principles such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (logP) not greater than 5.
For derivatives of this compound, in silico ADME predictions can provide insights into their potential for oral bioavailability, membrane permeability, metabolic stability, and potential for toxicity. For example, studies on related heterocyclic compounds have utilized tools like the SwissADME and PreADMET servers to evaluate these properties. researchgate.netbipublication.com
In a study of 1,3-diazetidin-2-one derivatives, which are also heterocyclic compounds, ADME properties were computationally predicted. nih.gov The predictions for two promising compounds, Compound 2 and Compound 7 , indicated that they fulfilled Lipinski's rule of five. nih.gov The "BOILED-Egg" model, a graphical representation of gastrointestinal absorption and blood-brain barrier (BBB) penetration, predicted that Compound 2 would be well-absorbed by the gastrointestinal tract but would not cross the BBB. nih.gov Conversely, Compound 7 was predicted to cross the BBB. nih.gov
Table 2: Illustrative In Silico ADME Predictions for Related Heterocyclic Compounds This table presents representative data from studies on compounds with similar structural features to this compound to illustrate the types of parameters assessed in ADME predictions.
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violation | Predicted GI Absorption | Predicted BBB Permeation | Reference |
| 1,3-diazetidin-2-one derivative 2 | Compliant | Compliant | Compliant | Compliant | 0 | High | No | nih.gov |
| 1,3-diazetidin-2-one derivative 7 | Compliant | Compliant | Compliant | Compliant | 0 | High | Yes | nih.gov |
| Primaquine analogue P1 | Compliant | < 5 | Compliant | Compliant | 0 | High | Low | bipublication.com |
Future Perspectives and Research Directions for Ethyl 3 Nitropyridine 2 Carboxylate
Development of Asymmetric Synthesis Methodologies
The pyridine (B92270) nucleus is a common scaffold in many chiral bioactive molecules. Consequently, the development of asymmetric synthetic methodologies to introduce chirality into derivatives of ethyl 3-nitropyridine-2-carboxylate is a significant area for future exploration. This could involve the use of chiral catalysts for asymmetric reductions of the nitro group or the pyridine ring, as well as stereoselective additions of nucleophiles to the pyridine ring. The synthesis of enantiomerically pure derivatives is crucial for understanding their interactions with biological targets and for the development of more selective and potent therapeutic agents.
Advanced Mechanistic Studies on Unique Transformation Pathways
The electron-deficient nature of the pyridine ring, further activated by the nitro group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. Future research should focus on advanced mechanistic studies of these transformations to better understand the factors controlling regioselectivity and reactivity. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways and transition states. A deeper understanding of these mechanisms will enable the rational design of more efficient and selective synthetic transformations, including vicarious nucleophilic substitution (VNS) of hydrogen, which is a powerful tool for the C-H functionalization of nitroarenes.
Design and Synthesis of New Derivatives with Tailored Biological Profiles
A major thrust of future research on this compound will be the design and synthesis of new derivatives with specific biological activities. The nitropyridine scaffold is present in a wide range of bioactive molecules, including potential anticancer, antimalarial, and herbicidal agents. nih.govmdpi.com By systematically modifying the substituents on the pyridine ring and transforming the nitro and ester functionalities, novel compounds with tailored biological profiles can be generated. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized to create a diverse library of compounds for high-throughput screening. This targeted approach to derivatization will be crucial for identifying new drug candidates and agrochemicals.
Table 1: Examples of Biologically Active Nitropyridine Derivatives
| Compound Class | Starting Nitropyridine | Biological Activity |
| Pyridyloxypyridyl Indole Carboxamides | 2-chloro-5-nitropyridine | 5-HT2C Receptor Antagonists nih.gov |
| Nitropyridine-linked Thiazolidinones | 2-amino-5-nitropyridine | Anticancer Agents nih.gov |
| 3-Nitropyridylpiperazine Derivatives | 2-chloro-3-nitropyridine | Urease Inhibitors mdpi.com |
| Phenylaminoacetates | 2-chloro-3(5)-nitropyridines | Herbicides mdpi.com |
In-depth Characterization of Complex Biological Interactions
To fully realize the therapeutic potential of new derivatives of this compound, in-depth characterization of their interactions with biological targets is essential. A variety of biophysical techniques can be employed to elucidate these complex interactions. biophysics.orgrsc.orgnews-medical.net Isothermal titration calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, providing insights into the driving forces of the interaction. news-medical.netnih.gov Size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) can determine the stoichiometry of protein-ligand complexes. nih.gov These experimental techniques, in conjunction with computational methods like molecular docking, will provide a detailed understanding of the structure-activity relationships (SAR) and guide the optimization of lead compounds.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery. nih.govijettjournal.orgjsr.orgijirt.orgbpasjournals.com In the context of this compound, AI and ML algorithms can be used to predict the biological activities of virtual libraries of derivatives, thereby prioritizing the synthesis of the most promising compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these molecules with their biological effects, enabling the rational design of more potent and selective compounds. researchgate.netchemrevlett.comtandfonline.comnih.gov This integration of computational approaches will significantly accelerate the discovery and development of new drugs based on the nitropyridine scaffold.
Potential in Radiopharmaceutical Development and Imaging Agents
The nitropyridine core is a valuable precursor for the synthesis of radiolabeled imaging agents for Positron Emission Tomography (PET). nih.govnih.govfrontiersin.orgrsc.org The nitro group can serve as a handle for the introduction of positron-emitting radionuclides, such as fluorine-18, via nucleophilic aromatic substitution. Future research could explore the development of novel PET tracers derived from this compound for imaging various biological targets in the body, such as receptors and enzymes. These imaging agents would be invaluable tools for disease diagnosis, monitoring treatment response, and facilitating drug development. The ability to non-invasively visualize and quantify biological processes at the molecular level is a powerful application for derivatives of this versatile compound.
Q & A
Basic Research Questions
Q. How can synthetic routes for ethyl 3-nitropyridine-2-carboxylate be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) based on analogous pyridine carboxylate syntheses. For example, palladium-catalyzed amination (as in thienopyridine derivatives) can be adapted for nitro-group functionalization . Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify using column chromatography with gradients tailored to polarity differences between reactants and products. Validate purity via -NMR integration and melting point consistency .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- -NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and ester groups (δ 1.3–1.5 ppm for CH, δ 4.2–4.4 ppm for CH) .
- IR Spectroscopy : Confirm nitro (O–N=O stretch at ~1520 cm) and ester carbonyl (C=O stretch at ~1720 cm) .
- Mass Spectrometry : Use ESI-MS to detect molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with nitro-pyridine scaffolds .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Perform X-ray crystallography using SHELX programs (e.g., SHELXL for refinement). Analyze bond lengths (e.g., C–NO ~1.47 Å) and angles to confirm planar nitro groups and ester conformation. Compare experimental data with computational models (e.g., DFT-optimized geometries) .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic effects of the nitro group in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Use B3LYP/6-311+G(d,p) basis sets for nitro-group charge distribution and resonance effects .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, ethanol) to assess solubility and aggregation behavior .
- NBO Analysis : Quantify hyperconjugation between nitro and pyridine rings to explain stabilization effects .
Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural validation?
- Methodological Answer :
- Statistical Cross-Validation : Apply Rietveld refinement (for XRD) to ensure crystallographic models align with experimental diffraction patterns. Compare NMR coupling constants with dihedral angles from XRD to detect conformational discrepancies .
- Error Analysis : Calculate root-mean-square deviations (RMSD) between computational (DFT) and experimental bond lengths. Use χ-tests to evaluate goodness-of-fit in crystallographic models .
Q. What strategies are effective for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/− bacteria). Assess cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., ester groups, nitro positions) and correlate changes with bioactivity trends. Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
